![molecular formula C40H26O8 B13657109 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is a complex aromatic compound with multiple carboxylic acid groups It is known for its unique structure, which includes three phenyl rings substituted with carboxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves a multi-step process:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid. The reaction is carried out in a water bath at elevated temperatures (around 170°C) for 24 hours.
Neutralization and Precipitation: The reaction mixture is then neutralized with sodium hydroxide to adjust the pH to a weakly basic level. The product is precipitated by slowly adding hydrochloric acid until the solution becomes weakly acidic.
Filtration and Drying: The precipitated product is filtered and dried under vacuum to obtain the final compound
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors for the oxidation step to handle greater volumes of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products
Oxidation: Formation of quinones or further carboxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its multiple carboxylic acid groups which can coordinate with metal ions.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Utilized in the production of porous materials for gas storage and separation technologies.
作用机制
The mechanism of action of 5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups act as ligands, coordinating with metal centers to form extended networks. These networks can create porous structures that are useful in various applications such as catalysis, gas storage, and separation.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure but with fewer phenyl rings.
Benzene-1,3,5-tricarboxylic acid: Lacks the extended phenyl groups.
4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid): Similar structure but different substitution pattern.
Uniqueness
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic structure and multiple carboxylic acid groups, which provide enhanced coordination capabilities and potential for creating highly porous materials. This makes it particularly valuable in the synthesis of advanced materials such as MOFs .
属性
分子式 |
C40H26O8 |
|---|---|
分子量 |
634.6 g/mol |
IUPAC 名称 |
5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C40H26O8/c41-37(42)29-13-9-25(10-14-29)23-1-5-27(6-2-23)31-17-32(19-33(18-31)34-20-35(39(45)46)22-36(21-34)40(47)48)28-7-3-24(4-8-28)26-11-15-30(16-12-26)38(43)44/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI 键 |
SGFUYIKKKXEVAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
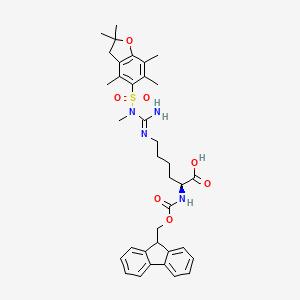
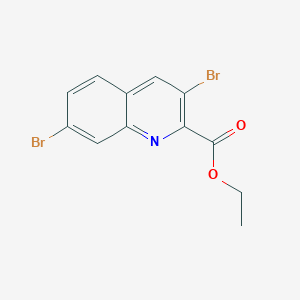
![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
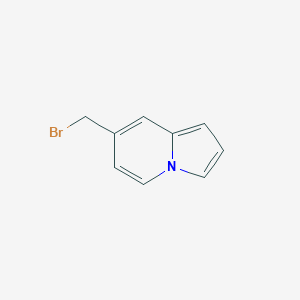
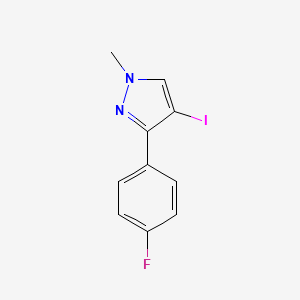
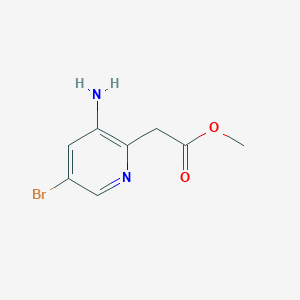

![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)

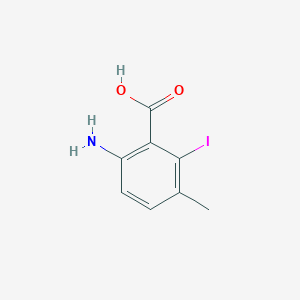
![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate](/img/structure/B13657096.png)
